2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol: is a complex organic compound with the molecular formula C23H17Cl3N2O3 This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis could enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine (Fe II Pc).
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol .
- 4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol .
Uniqueness
What sets 2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol apart is its specific arrangement of chlorine atoms and methoxyphenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research applications.
Properties
CAS No. |
303061-25-8 |
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Molecular Formula |
C23H17Cl3N2O3 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2,4-dichloro-6-[9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C23H17Cl3N2O3/c1-30-15-5-2-12(3-6-15)19-11-20-16-8-13(24)4-7-21(16)31-23(28(20)27-19)17-9-14(25)10-18(26)22(17)29/h2-10,20,23,29H,11H2,1H3 |
InChI Key |
XPYHNJCMMCIDAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C(=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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